molecular formula C12H14N2O B361507 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 76270-11-6

6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B361507
CAS No.: 76270-11-6
M. Wt: 202.25g/mol
InChI Key: AZNWHGXEVZWIIU-UHFFFAOYSA-N
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Description

6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 The presence of a methyl group at position 6 and a p-tolyl group at position 2 further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate dicarbonyl compound, such as acetylacetone, under acidic or basic conditions to yield the desired pyridazinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridazine ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.

    Industry: It can be used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydropyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one: Similar structure but with a phenyl group at position 2.

    2-(p-Tolyl)-4,5-dihydropyridazin-3(2H)-one: Similar structure but without the methyl group at position 6.

Uniqueness

6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one is unique due to the specific combination of substituents on the pyridazine ring. The presence of both a methyl group and a p-tolyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-2-(4-methylphenyl)-4,5-dihydropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-3-6-11(7-4-9)14-12(15)8-5-10(2)13-14/h3-4,6-7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNWHGXEVZWIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)CC1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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